N-(9-ethyl-9H-carbazol-3-yl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide
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Overview
Description
N-(9-ethyl-9H-carbazol-3-yl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide is a complex organic compound that combines structural elements from carbazole and benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-ethyl-9H-carbazol-3-yl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the carbazole derivative, 9-ethyl-9H-carbazole, which is then functionalized at the 3-position to introduce the carboxamide group.
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Step 1: Synthesis of 9-ethyl-9H-carbazole
Reagents: Ethyl iodide, carbazole
Conditions: Reflux in ethanol with a base such as potassium carbonate
Reaction: Alkylation of carbazole with ethyl iodide to form 9-ethyl-9H-carbazole
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Step 2: Functionalization at the 3-position
Reagents: Bromine, acetic acid
Conditions: Room temperature
Reaction: Bromination of 9-ethyl-9H-carbazole to form 3-bromo-9-ethyl-9H-carbazole
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Step 3: Formation of the benzofuran derivative
Reagents: 3-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid
Conditions: Coupling reaction using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
Reaction: Coupling of 3-bromo-9-ethyl-9H-carbazole with 3-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid to form the final product
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the carbazole moiety.
Reagents: Potassium permanganate, chromium trioxide
Conditions: Acidic or basic medium
Products: Oxidized derivatives of the carbazole ring
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Reduction: : Reduction reactions can target the carbonyl group in the benzofuran moiety.
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Solvent such as ethanol or ether
Products: Reduced alcohol derivatives
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Substitution: : Electrophilic substitution reactions can occur on the aromatic rings.
Reagents: Halogens, nitrating agents
Conditions: Various, depending on the reagent
Products: Substituted derivatives with halogens, nitro groups, etc.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in ethanol
Substitution: Bromine in acetic acid
Major Products
Oxidation: Carbazole N-oxide derivatives
Reduction: Alcohol derivatives of the benzofuran moiety
Substitution: Halogenated or nitrated carbazole derivatives
Scientific Research Applications
Chemistry
In chemistry, N-(9-ethyl-9H-carbazol-3-yl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
Biologically, this compound has potential applications in drug discovery and development. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new pharmaceuticals.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial properties. Research is ongoing to explore these potential therapeutic applications.
Industry
In industry, this compound could be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its electronic properties.
Mechanism of Action
The mechanism of action of N-(9-ethyl-9H-carbazol-3-yl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The carbazole moiety can intercalate with DNA, while the benzofuran ring may interact with proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- N-(9-ethyl-9H-carbazol-3-yl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide
- N-(9H-carbazol-9-yl)-N-[(9-ethyl-9H-carbazol-3-yl)methylene]amine
- N-[(9-ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine
Uniqueness
This compound is unique due to its combination of carbazole and benzofuran moieties. This dual structure imparts distinct electronic and steric properties, making it versatile for various applications in chemistry, biology, and materials science.
Conclusion
This compound is a compound with significant potential across multiple fields. Its synthesis, reactivity, and applications make it a valuable subject of study for researchers aiming to develop new materials and pharmaceuticals.
Properties
Molecular Formula |
C24H22N2O3 |
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Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-(9-ethylcarbazol-3-yl)-3-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C24H22N2O3/c1-3-26-18-8-5-4-7-16(18)17-13-15(11-12-19(17)26)25-24(28)23-14(2)22-20(27)9-6-10-21(22)29-23/h4-5,7-8,11-13H,3,6,9-10H2,1-2H3,(H,25,28) |
InChI Key |
UPQOVUVRKFDICZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3=C(C4=C(O3)CCCC4=O)C)C5=CC=CC=C51 |
Origin of Product |
United States |
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